Cas no 131981-75-4 ((E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene)

E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a versatile compound in organic synthesis, offering a convenient source of a nitroalkene substituent. It possesses a bromo substituent at the para position, facilitating further transformations. The presence of the nitroalkene group provides a reactive site for various synthetic reactions, including electrophilic aromatic substitution and nucleophilic addition. This compound is ideal for the synthesis of complex organic molecules and pharmaceutical intermediates.
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene structure
131981-75-4 structure
Product Name:(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
CAS No:131981-75-4
MF:C9H8BrNO2
MW:242.069321632385
MDL:MFCD01317591
CID:898827
PubChem ID:12363725
Update Time:2025-06-20

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(4-BROMOPHENYL)-2-NITROPROPENE
    • (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
    • (E)-1-(4-bromophenyl)-2-nitropropene
    • (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene
    • 1-bromo-4-((1E)-2-nitro-1-propenyl)benzene
    • 1-bromo-4-(2-nitro-propenyl)-benzene
    • 2-(4-bromophenyl)-1-nitro-1-methylethylene
    • 4'-BROMO-BETA-METHYL-BETA-NITROSTYRENE
    • 1-bromo-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
    • 1-bromo-4-(2-nitroprop-1-enyl)benzene
    • FCH4259124
    • FCH4973629
    • FCH4142575
    • TL80073636
    • 1-bromo-4-[(1E)-2-nitro-1-propenyl]benzene
    • Benzene, 1-bromo-4-[(1E)-2-nitro-1-propen-1-yl]-
    • SCHEMBL2199558
    • DS-19319
    • 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene
    • Benzene,1-bromo-4-(2-nitro-1-propen-1-yl)-
    • CHEMBL1632545
    • AKOS010878776
    • CS-0162250
    • EN300-736538
    • 131981-75-4
    • MFCD01317591
    • MDL: MFCD01317591
    • Inchi: 1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+
    • InChI Key: YHCYQNXJXRRFFM-VOTSOKGWSA-N
    • SMILES: BrC1C=CC(=CC=1)/C=C(\C)/[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.97400
  • Monoisotopic Mass: 240.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.521
  • Melting Point: No data available
  • Boiling Point: 322.9°C at 760 mmHg
  • Flash Point: 149.103°C
  • Refractive Index: 1.617
  • PSA: 45.82000
  • LogP: 3.60980
  • Vapor Pressure: No data available

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(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:131981-75-4)(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Order Number:A909315
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:34
Price ($):230.0
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(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene Related Literature

Additional information on (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

Chemical Profile of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene (CAS No. 131981-75-4)

The compound (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, identified by its CAS number 131981-75-4, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This aromatic compound features a bromine substituent at the ortho position relative to a nitroalkene moiety, making it a versatile intermediate in synthetic chemistry. Its unique structure has garnered interest for its potential applications in the development of novel agrochemicals, pharmaceuticals, and specialty materials.

In recent years, the study of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene has been particularly relevant due to its role as a building block in constructing more complex molecular architectures. The presence of both bromine and nitro groups provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific applications. This flexibility has made it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of biaryl compounds and heterocycles, respectively.

One of the most compelling aspects of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is its utility in medicinal chemistry. Researchers have explored its derivatives as potential candidates for treating various diseases, including cancer and inflammatory disorders. The nitro group, in particular, has been shown to exhibit pharmacological properties that can modulate biological pathways. For instance, studies have demonstrated that nitroaromatic compounds can interfere with enzyme activity and DNA replication in cancer cells, making them promising leads for drug discovery.

The bromine atom in (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene also plays a crucial role in its reactivity. It serves as an excellent handle for palladium-catalyzed reactions, allowing for the introduction of diverse functional groups across the aromatic ring. This property has been exploited in the synthesis of complex natural products and pharmacophores, where precise control over regioselectivity is essential. The ability to modify both the bromine and nitro positions offers chemists a high degree of control over the final structure of their target molecules.

In addition to its pharmaceutical applications, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene has found utility in materials science. Its conjugated system and electron-withdrawing groups make it a candidate for organic electronics applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light across specific wavelengths has been investigated for use in optoelectronic devices, where tunable luminescence properties are highly desirable.

Recent advances in synthetic methodologies have further enhanced the appeal of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. New catalytic systems have been developed that improve the efficiency and selectivity of reactions involving this compound. For example, transition-metal-catalyzed C-H activation techniques have enabled direct functionalization of the aromatic ring without the need for pre-functionalized substrates. These innovations have streamlined synthetic routes and opened up new possibilities for molecular construction.

The growing interest in green chemistry has also influenced the use of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Researchers are increasingly seeking to develop synthetic protocols that minimize waste and reduce environmental impact. Solvent-free reactions and catalytic methods that employ recyclable catalysts are being explored as alternatives to traditional approaches. These efforts align with broader trends in sustainable chemistry, where efficiency and environmental responsibility are paramount.

In conclusion, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene (CAS No. 131981-75-4) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features make it a valuable intermediate for pharmaceutical synthesis, while its reactivity allows for diverse functionalization strategies. As research continues to evolve, new applications and methodologies will undoubtedly emerge, further solidifying its importance in scientific endeavors.

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Amadis Chemical Company Limited
(CAS:131981-75-4)(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
A909315
Purity:99%
Quantity:5g
Price ($):230.0
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